molecular formula C23H27N3O2S B14975263 N-(4-Methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

N-(4-Methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B14975263
M. Wt: 409.5 g/mol
InChI Key: AIUKDYJJWSVABC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of methoxyphenyl and quinazoline moieties further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with cycloheptanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes and receptors involved in cell proliferation and inflammation. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide

InChI

InChI=1S/C23H27N3O2S/c1-28-18-12-10-17(11-13-18)24-21(27)16-29-22-19-8-4-5-9-20(19)25-23(26-22)14-6-2-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27)

InChI Key

AIUKDYJJWSVABC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42

Origin of Product

United States

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